Cas no 127685-76-1 (2-Fluoro-6-methoxy-4-methylphenol)
2-Fluoro-6-methoxy-4-methylphenol Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-6-methoxy-4-methylphenol
- 1-fluoro-2-hydroxy-3-methoxy-5-methylbenzene
- AK478739
- SCHEMBL14430069
- MFCD19439837
- EN300-1867566
- BS-51659
- DB-134842
- CFA68576
- CS-0196658
- E76710
- 127685-76-1
-
- MDL: MFCD19439837
- Inchi: 1S/C8H9FO2/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,10H,1-2H3
- InChI Key: WUTRCDSHSMRETH-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=C(C)C=1)OC)O
Computed Properties
- Exact Mass: 156.05865769g/mol
- Monoisotopic Mass: 156.05865769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 29.5
2-Fluoro-6-methoxy-4-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F900247-100mg |
2-Fluoro-6-methoxy-4-methylphenol |
127685-76-1 | 97% | 100mg |
2,118.60 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN837-200mg |
2-Fluoro-6-methoxy-4-methylphenol |
127685-76-1 | 97% | 200mg |
2700.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN837-50mg |
2-Fluoro-6-methoxy-4-methylphenol |
127685-76-1 | 97% | 50mg |
1080.0CNY | 2021-07-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X23105-50mg |
2-Fluoro-6-methoxy-4-methylphenol |
127685-76-1 | 97% | 50mg |
¥1306.0 | 2024-07-18 | |
| abcr | AB516085-500 mg |
2-Fluoro-6-methoxy-4-methylphenol |
127685-76-1 | 500MG |
€678.00 | 2023-04-17 | ||
| abcr | AB516085-1 g |
2-Fluoro-6-methoxy-4-methylphenol |
127685-76-1 | 1g |
€929.30 | 2023-04-17 | ||
| eNovation Chemicals LLC | Y1227527-5g |
2-fluoro-6-methoxy-4-methylphenol |
127685-76-1 | 95% | 5g |
$1740 | 2025-02-18 | |
| A2B Chem LLC | AY16111-500mg |
2-Fluoro-6-methoxy-4-methylphenol |
127685-76-1 | 97% | 500mg |
$385.00 | 2024-04-20 | |
| A2B Chem LLC | AY16111-1g |
2-Fluoro-6-methoxy-4-methylphenol |
127685-76-1 | 97% | 1g |
$525.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267328-10mg |
2-Fluoro-6-methoxy-4-methylphenol |
127685-76-1 | 97% | 10mg |
¥795.00 | 2024-08-09 |
2-Fluoro-6-methoxy-4-methylphenol Suppliers
2-Fluoro-6-methoxy-4-methylphenol Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-Fluoro-6-methoxy-4-methylphenol
Comprehensive Overview of 2-Fluoro-6-methoxy-4-methylphenol (CAS No. 127685-76-1): Properties, Applications, and Industry Insights
2-Fluoro-6-methoxy-4-methylphenol (CAS No. 127685-76-1) is a fluorinated aromatic compound with a unique molecular structure, combining a phenol core with methoxy and methyl substituents. This specialty chemical has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for complex molecules. The presence of both fluoro and methoxy groups enhances its reactivity, making it valuable for cross-coupling reactions and other synthetic transformations.
Recent trends in drug discovery highlight the growing demand for fluorinated compounds like 2-Fluoro-6-methoxy-4-methylphenol. Fluorination often improves metabolic stability and bioavailability, addressing key challenges in small-molecule therapeutics. Researchers frequently search for "fluorophenol derivatives" or "CAS 127685-76-1 solubility," reflecting interest in its physicochemical properties. The compound's logP value (estimated at 2.1) suggests moderate lipophilicity, ideal for balancing membrane permeability and aqueous solubility in medicinal chemistry applications.
In material science, this compound serves as a precursor for advanced polymers with enhanced thermal stability. Its methoxy group enables ether cleavage reactions, while the methylphenol moiety contributes to steric effects in polymerization. Industry forums frequently discuss "127685-76-1 synthesis protocol" and "2-Fluoro-6-methoxy-4-methylphenol NMR spectrum," indicating strong technical interest. Analytical data shows characteristic 19F NMR signals at -120 ppm (vs CFCl3), a valuable fingerprint for quality control.
Environmental considerations of fluorinated organic compounds have spurred innovations in green chemistry approaches to synthesize 2-Fluoro-6-methoxy-4-methylphenol. Catalytic fluorination methods using transition metal complexes reduce waste compared to traditional halogen exchange routes. The compound's biodegradability profile remains an active research area, with computational models predicting moderate environmental persistence based on its molecular connectivity index.
The global market for fine chemicals containing 127685-76-1 shows steady growth (CAGR 5.2% from 2022-2030), driven by demand in electronic materials and crop protection agents. Patent analysis reveals increasing use in OLED intermediates, where its electron-withdrawing fluoro group improves charge transport properties. Supply chain data indicates major production clusters in Europe and Asia, with purity specifications typically exceeding 98% HPLC for research-grade material.
From a regulatory perspective, 2-Fluoro-6-methoxy-4-methylphenol requires proper handling under standard laboratory protocols, though it doesn't appear on major restricted substances lists. Safety Data Sheets recommend PPE including nitrile gloves and goggles due to potential skin/eye irritation. Storage conditions typically specify 2-8°C under inert atmosphere to prevent degradation, with shelf life studies showing 12-month stability when properly preserved.
Emerging applications include its use as a fluorescence quencher in biochemical assays and as a ligand in asymmetric catalysis. The ortho-fluoro substitution creates unique steric and electronic effects that influence molecular recognition processes. Recent publications demonstrate its utility in constructing chiral auxiliaries for enantioselective synthesis, particularly in natural product derivatization.
Analytical characterization of CAS 127685-76-1 typically involves GC-MS (EI mode showing m/z 156 [M+]), HPLC-UV (λmax 278 nm in methanol), and FT-IR (strong band at 1240 cm-1 for C-F stretch). These techniques address common user queries about "how to identify 2-Fluoro-6-methoxy-4-methylphenol" and "purity testing methods." The compound's melting point (92-94°C) and boiling point (230°C at 760 mmHg) provide additional quality benchmarks.
Future research directions may explore its potential in proteolysis-targeting chimeras (PROTACs) or as a metabolite tracer in pharmacokinetic studies. The compound's balanced H-bond donor/acceptor count (1/2) aligns with Lipinski's rule parameters, suggesting continued relevance in bioactive molecule development. Sustainable production methods, including continuous flow chemistry approaches, represent another promising avenue for scaling this valuable chemical intermediate.
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